molecular formula C14H23ClN2O B14069154 Pyridazine, 3-chloro-6-(decyloxy)- CAS No. 17321-28-7

Pyridazine, 3-chloro-6-(decyloxy)-

Cat. No.: B14069154
CAS No.: 17321-28-7
M. Wt: 270.80 g/mol
InChI Key: PLVTYGBSERXPGX-UHFFFAOYSA-N
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Description

Pyridazine, 3-chloro-6-(decyloxy)- is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. Pyridazine derivatives are known for their diverse pharmacological activities and applications in medicinal chemistry, agriculture, and industry . The specific compound, 3-chloro-6-(decyloxy)-pyridazine, features a chlorine atom at the third position and a decyloxy group at the sixth position of the pyridazine ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-(decyloxy)-pyridazine typically involves the substitution of a chlorine atom in 3,6-dichloropyridazine with a decyloxy group. This can be achieved through a nucleophilic substitution reaction where 3,6-dichloropyridazine reacts with decanol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution.

Industrial Production Methods

Industrial production of pyridazine derivatives, including 3-chloro-6-(decyloxy)-pyridazine, often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-(decyloxy)-pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles (e.g., amines, thiols) in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridazine derivatives can be formed.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced derivatives with altered oxidation states.

Mechanism of Action

The mechanism of action of 3-chloro-6-(decyloxy)-pyridazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the chlorine and decyloxy groups can influence its binding affinity and selectivity towards these targets . For example, it may inhibit specific enzymes by forming stable complexes, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-6-(decyloxy)-pyridazine is unique due to the presence of both a chlorine atom and a decyloxy group, which can impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug development and other applications .

Properties

CAS No.

17321-28-7

Molecular Formula

C14H23ClN2O

Molecular Weight

270.80 g/mol

IUPAC Name

3-chloro-6-decoxypyridazine

InChI

InChI=1S/C14H23ClN2O/c1-2-3-4-5-6-7-8-9-12-18-14-11-10-13(15)16-17-14/h10-11H,2-9,12H2,1H3

InChI Key

PLVTYGBSERXPGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=NN=C(C=C1)Cl

Origin of Product

United States

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